Ethyl dodec-2-enoate
CAS No.: 28290-90-6
Cat. No.: VC21067965
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28290-90-6 |
|---|---|
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | ethyl dodec-2-enoate |
| Standard InChI | InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h12-13H,3-11H2,1-2H3 |
| Standard InChI Key | GZXNVYMVJSTRNI-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCCC/C=C/C(=O)OCC |
| SMILES | CCCCCCCCCC=CC(=O)OCC |
| Canonical SMILES | CCCCCCCCCC=CC(=O)OCC |
Introduction
Chemical Identity and Structure
Basic Identification
Ethyl dodec-2-enoate, also known as ethyl (E)-2-dodecenoate, is a carboxylic ester derivative of a fatty acid, specifically the ethyl ester of (E)-2-dodecenoic acid. This chemical entity is characterized by its unique molecular structure and identifiable properties that distinguish it from related compounds. The compound's formal registration and identification parameters are critical for scientific communication and regulatory compliance across international chemical databases.
Chemical Identifiers and Nomenclature
The precise identification of ethyl dodec-2-enoate is facilitated through multiple standardized chemical identifiers, ensuring clear communication within the scientific community. The compound possesses the CAS Registry Number 28290-90-6, which serves as its unique identifier in chemical databases . Its IUPAC name is ethyl (2E)-dodec-2-enoate, reflecting the specific configuration of the carbon-carbon double bond in the E (trans) orientation .
Table 1: Chemical Identification Parameters of Ethyl Dodec-2-Enoate
| Parameter | Value |
|---|---|
| Common Name | Ethyl dodec-2-enoate |
| IUPAC Name | Ethyl (E)-dodec-2-enoate |
| CAS Registry Number | 28290-90-6 |
| Molecular Formula | C₁₄H₂₆O₂ |
| Molecular Weight | 226.35 g/mol |
| InChI | InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h12-13H,3-11H2,1-2H3/b13-12+ |
| InChI Key | GZXNVYMVJSTRNI-OUKQBFOZSA-N |
| SMILES | CCCCCCCCC\C=C\C(=O)OCC |
Structural Characteristics
The molecular structure of ethyl dodec-2-enoate features a long hydrocarbon chain with a trans (E) configuration at the carbon-carbon double bond positioned between the second and third carbon atoms, counting from the carboxyl group . The carboxyl group is esterified with an ethyl group, creating the characteristic ester functionality. This specific structural arrangement contributes significantly to the compound's physical properties and chemical reactivity patterns.
Physical and Chemical Properties
Physical Properties
The physical characteristics of ethyl dodec-2-enoate provide important insights into its behavior in various environments and its potential applications in commercial and research settings. These properties influence its handling, storage, and incorporation into different formulations and products.
Table 2: Physical Properties of Ethyl Dodec-2-Enoate
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Boiling Point | 290.00 to 291.00 °C at 760.00 mm Hg |
| Solubility in Water | 0.5682 mg/L at 25 °C (estimated) |
| Collision Cross Section [M+H]⁺ | 158.6 Ų |
| Collision Cross Section [M+Na]⁺ | 167.4 Ų |
The relatively high boiling point of ethyl dodec-2-enoate (290-291°C) indicates strong intermolecular forces, primarily van der Waals interactions between the long hydrocarbon chains. Its limited water solubility (approximately 0.5682 mg/L) reflects its predominant lipophilic character, which is expected given its fatty acid ester structure. These properties make it compatible with non-polar solvents and lipid-based formulations.
Chemical Reactivity
As a fatty acid ester, ethyl dodec-2-enoate exhibits chemical behavior typical of esters, including susceptibility to hydrolysis under acidic or basic conditions. The presence of the carbon-carbon double bond in the molecule introduces additional reactivity sites, potentially allowing for reactions such as hydrogenation, halogenation, or epoxidation. These reaction pathways provide opportunities for further derivatization and expansion of the compound's application potential.
Synthesis Methods
Conventional Synthesis
The primary route for synthesizing ethyl dodec-2-enoate involves the esterification reaction between (E)-2-dodecenoic acid and ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction proceeds via the nucleophilic attack of the ethanol's hydroxyl group on the carboxylic acid's carbonyl carbon, followed by the elimination of water.
The general reaction can be represented as:
(E)-2-dodecenoic acid + Ethanol → Ethyl (E)-2-dodecenoate + Water
This reaction typically requires controlled conditions, including appropriate temperature regulation, catalyst concentration, and potentially the removal of water to drive the equilibrium toward product formation. The synthesis may also involve subsequent purification steps such as distillation or chromatography to obtain the pure compound.
Alternative Synthetic Approaches
While direct esterification represents the most straightforward approach, alternative synthetic routes may include transesterification of other esters of dodecenoic acid or the use of acid chlorides as reactive intermediates. These alternative methods may offer advantages in terms of reaction efficiency, yield, or selectivity, depending on the specific requirements of the synthesis.
Applications and Uses
Flavoring Applications
One of the significant applications of ethyl dodec-2-enoate is in the food industry, where it serves as a flavoring agent. The European Food Safety Authority (EFSA) has evaluated this compound as part of flavoring group evaluations and has classified it as a Class I compound with intake below the threshold of concern. This classification indicates that, at typical usage levels, the compound is considered safe for consumption as a food flavoring ingredient.
Functional Applications
Ethyl dodec-2-enoate demonstrates valuable amphiphilic properties, making it effective as a surfactant or emulsifier in various formulations. This functionality arises from its molecular structure, which features both hydrophilic (the ester group) and hydrophobic (the long hydrocarbon chain) regions. This dual character allows the molecule to interact with both polar and non-polar substances, facilitating the formation of stable emulsions or dispersions.
The amphiphilic properties of ethyl dodec-2-enoate can be particularly valuable in:
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Cosmetic formulations, where it may help blend oil and water-based ingredients
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Pharmaceutical preparations requiring stable emulsions
-
Industrial processes involving the mixing of immiscible components
Research and Development Applications
Beyond its established commercial uses, ethyl dodec-2-enoate holds potential for various research applications. Its structure suggests possible utility in pharmaceutical research, where fatty acid esters are being explored for various bioactive properties. The importance of terminal acyl chains in interacting with target molecules has been documented in other compounds, suggesting that ethyl dodec-2-enoate may exhibit similar interaction capabilities with biological targets.
Structural Comparison with Related Compounds
Comparison with (E)-Dodec-2-Enoate
While ethyl dodec-2-enoate (C₁₄H₂₆O₂) shares structural similarities with (E)-dodec-2-enoate (C₁₂H₂₁O₂⁻), there are significant functional differences between these compounds. The latter lacks the ethyl group present in ethyl dodec-2-enoate and exists as an anion, resulting in distinct chemical and physical properties.
Table 3: Comparative Analysis of Ethyl Dodec-2-Enoate and (E)-Dodec-2-Enoate
| Parameter | Ethyl Dodec-2-Enoate | (E)-Dodec-2-Enoate |
|---|---|---|
| Molecular Formula | C₁₄H₂₆O₂ | C₁₂H₂₁O₂⁻ |
| Molecular Weight | 226.35 g/mol | 197.29 g/mol |
| Functional Group | Ester | Carboxylate anion |
| Primary Applications | Flavoring, emulsifier | Not extensively documented |
| SMILES | CCCCCCCCC\C=C\C(=O)OCC | CCCCCCCCC/C=C/C(=O)[O-] |
The presence of the ethyl group in ethyl dodec-2-enoate confers specific amphiphilic properties that make it effective as a surfactant or emulsifier. This functional characteristic distinguishes it from (E)-dodec-2-enoate and determines its suitability for particular applications.
Relationship to Other Fatty Acid Esters
Ethyl dodec-2-enoate belongs to the broader class of fatty acid esters, a diverse group of compounds that includes numerous members with varying chain lengths, degrees of unsaturation, and ester groups. The specific carbon chain length (12 carbons in the acid portion) and the position of the double bond (between C2 and C3) distinguish ethyl dodec-2-enoate from other fatty acid esters and contribute to its specific physical, chemical, and functional properties.
Analytical Methods and Identification
Spectroscopic Identification
The identification and characterization of ethyl dodec-2-enoate typically involve various spectroscopic techniques. Mass spectrometry provides valuable information about the compound's molecular weight and fragmentation pattern, while nuclear magnetic resonance (NMR) spectroscopy offers insights into its structural arrangement. Infrared spectroscopy can confirm the presence of characteristic functional groups, particularly the ester carbonyl stretching vibration.
Chromatographic Analysis
Chromatographic methods, especially gas chromatography (GC) and high-performance liquid chromatography (HPLC), are commonly employed for the separation, identification, and quantification of ethyl dodec-2-enoate in complex mixtures. The compound's retention behavior in these systems, coupled with appropriate detection methods, allows for its reliable identification and determination.
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